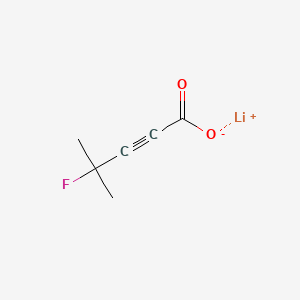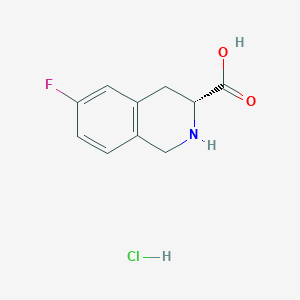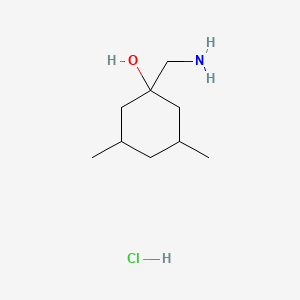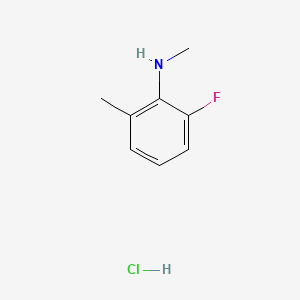![molecular formula C9H19NO B13466600 {1-[(Diethylamino)methyl]cyclopropyl}methanol CAS No. 1268038-64-7](/img/structure/B13466600.png)
{1-[(Diethylamino)methyl]cyclopropyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[(Diethylamino)methyl]cyclopropyl}methanol is an organic compound with the molecular formula C10H21NO It is a cyclopropyl derivative that contains a diethylamino group and a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(Diethylamino)methyl]cyclopropyl}methanol typically involves the reaction of cyclopropylmethanol with diethylamine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Common catalysts include acids or bases that facilitate the nucleophilic substitution reaction.
Solvent: Solvents such as ethanol or methanol are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Material Handling: Proper storage and handling of cyclopropylmethanol and diethylamine.
Reaction Control: Monitoring temperature, pressure, and reaction time to optimize yield.
Purification: Techniques such as distillation or crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
{1-[(Diethylamino)methyl]cyclopropyl}methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the diethylamino group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halides or other nucleophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield cyclopropyl aldehydes or ketones.
Reduction: Can produce various alcohol derivatives.
Substitution: Can result in a wide range of substituted cyclopropyl compounds.
Applications De Recherche Scientifique
{1-[(Diethylamino)methyl]cyclopropyl}methanol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {1-[(Diethylamino)methyl]cyclopropyl}methanol involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Receptors: Interact with specific receptors on cell surfaces, influencing cellular signaling pathways.
Enzyme Inhibition: Inhibit the activity of certain enzymes, affecting metabolic processes.
Modulate Gene Expression: Influence the expression of genes involved in various biological functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
{1-[(Dimethylamino)methyl]cyclopropyl}methanol: A similar compound with a dimethylamino group instead of a diethylamino group.
{1-[(Methylamino)methyl]cyclopropyl}methanol: Contains a methylamino group.
{1-[(Ethylamino)methyl]cyclopropyl}methanol: Contains an ethylamino group.
Uniqueness
{1-[(Diethylamino)methyl]cyclopropyl}methanol is unique due to its specific diethylamino group, which can influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
1268038-64-7 |
|---|---|
Formule moléculaire |
C9H19NO |
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
[1-(diethylaminomethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C9H19NO/c1-3-10(4-2)7-9(8-11)5-6-9/h11H,3-8H2,1-2H3 |
Clé InChI |
OKDIVZDZOAXDQB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1(CC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione](/img/structure/B13466526.png)




![2-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13466563.png)
![2-chloro-5H,7H-furo[3,4-b]pyridine-5,7-dione](/img/structure/B13466569.png)
![Tert-butyl 2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13466575.png)
![{6-Oxaspiro[2.5]octan-5-yl}methanol](/img/structure/B13466576.png)
![2-(5-Chlorobenzo[b]thiophen-2-yl)-4,4,5,5-tetraMethyl-1,3,2-dioxaborolane](/img/structure/B13466579.png)
![1-{5-[(4-ethylpiperazin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine trihydrochloride](/img/structure/B13466592.png)



